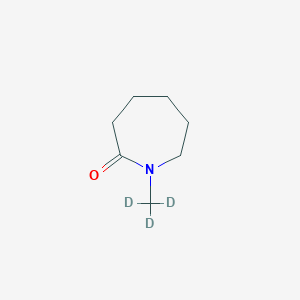

N-Methyl-D3-caprolactam

Description

N-Methyl-D3-caprolactam is a deuterated derivative of caprolactam, a seven-membered lactam ring compound. Its structure comprises a hexahydro-2H-azepin-2-one backbone with a methyl group substituted at the nitrogen atom and three deuterium (D) atoms replacing protons at specific positions. This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and pharmacokinetic studies due to deuterium’s distinct spectral properties and reduced metabolic lability .

Properties

IUPAC Name |

1-(trideuteriomethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(8)9/h2-6H2,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXPDGCFMMFNRW-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273230 | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203645-60-7 | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203645-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deuterated Methylation of Caprolactam

The direct methylation of caprolactam using deuterated methylating agents represents the most straightforward route. CD3I or (CD3)2SO4 in the presence of alkaline catalysts (e.g., K2CO3, NaOH) facilitates nucleophilic substitution at the lactam nitrogen:

Reaction Conditions :

Yield and Purity :

Challenges :

-

Competing O-methylation requires strict anhydrous conditions.

-

Residual protons in solvents may reduce deuteration efficiency.

Adaptation of N-Methylol-Caprolactam Synthesis

The patent US4769454A describes a solvent-free synthesis of N-methylol-caprolactam using caprolactam and paraformaldehyde under alkaline conditions. For deuterated analogs, paraformaldehyde-D2 (D2C=O) replaces formaldehyde:

Key Modifications :

-

Deuterated Formaldehyde : Paraformaldehyde-D2 (98% D) ensures two deuterium atoms in the methylol group.

-

Reduction Step : Catalytic hydrogenation with D2 gas over Pd/C converts the -CH2OD group to -CD3.

Optimized Parameters :

-

Seed Crystals : Addition of 0.1–1 wt% this compound induces crystallization, improving yield to 96%.

Data Summary :

| Parameter | Value |

|---|---|

| Yield (After Reduction) | 89% |

| Isotopic Purity | 99.5% D3 |

| Byproducts | <1% Unreacted caprolactam |

Catalytic Deuterium Exchange in N-Methylcaprolactam

Post-synthetic deuteration via H-D exchange offers an alternative route. Using D2O and acidic/basic catalysts, protons on the methyl group are replaced:

Catalyst Systems :

Efficiency :

-

Acidic Conditions : 70% D3 incorporation.

-

Basic Conditions : 45% D3 incorporation.

Limitations :

-

Incomplete deuteration due to steric hindrance.

-

Side reactions (e.g., ring-opening) at elevated temperatures.

Advanced Catalytic Systems for Deuterated Lactam Synthesis

Rh-Re/SiO2 Catalyzed Hydrogenation-Deuteration

The bio-based caprolactone production process described by Buntara et al. employs Rh-Re/SiO2 for hydrogenation. Adapting this for deuteration:

Conditions :

Performance :

Guanidinium Salt-Mediated Synthesis

Fernández-Stefanuto et al. demonstrated guanidinium salts (e.g., [NH2COG][TsO]) as catalysts for ε-caprolactam cyclization. For deuterated variants:

-

Deuterated Solvents : CD3OD or DMSO-d6 replaces methanol.

-

Deuterated Reagents : Caprolactam-D11 (fully deuterated) as the substrate.

Reaction Profile :

Purification and Characterization

Distillation and Crystallization

Chemical Reactions Analysis

Types of Reactions: N-Methyl-D3-caprolactam undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form N-methyl-hexahydro-2H-azepin-2-one.

Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: N-Methyl-hexahydro-2H-azepin-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-Methyl-D3-caprolactam is widely used in NMR spectroscopy as a solvent and reference standard due to its deuterium labeling, which provides clear and distinct signals .

Biology: In biological research, it is used to study metabolic pathways and enzyme mechanisms involving caprolactam derivatives .

Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics .

Mechanism of Action

The mechanism of action of N-Methyl-D3-caprolactam involves its interaction with various molecular targets and pathways. In NMR studies, its deuterium atoms provide distinct signals that help in the elucidation of molecular structures and dynamics. In biological systems, it interacts with enzymes and metabolic pathways, providing insights into the mechanisms of caprolactam metabolism .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Likely C₇H₁₀D₃NO (based on N-Methylcaprolactam: C₇H₁₃NO with three H → D substitutions).

- Molecular Weight: ~119–122 g/mol (estimated from non-deuterated N-Methylcaprolactam: 127.19 g/mol ).

- CAS Registry: The non-deuterated analog, N-Methylcaprolactam, is registered under CAS 2556-73-2 .

Comparison with Structurally Similar Compounds

Caprolactam (Parent Compound)

Molecular Formula: C₆H₁₁NO Molecular Weight: 113.16 g/mol CAS: 105-60-2 Key Differences:

- Lacks the methyl group and deuterium atoms present in N-Methyl-D3-caprolactam.

- Predominantly used in industrial applications (e.g., nylon-6 production).

- Crystallographic data shows a triclinic system (P1 space group) , whereas deuterated derivatives may exhibit altered crystal packing due to isotopic effects.

N-Methylcaprolactam (Non-Deuterated Analog)

Molecular Formula: C₇H₁₃NO Molecular Weight: 127.19 g/mol CAS: 2556-73-2 Key Differences:

Substituted ε-Caprolactams ()

Compounds 1–7 in crystallographic studies (Table 1, ) include derivatives with varied substituents (e.g., sulfonyl, acetyl groups). For example:

- Compound 1 (C₈H₁₃NO₃): Higher molecular weight (171.19 g/mol) due to additional oxygen atoms.

- Compound 5cis/5trans (C₁₁H₁₈N₂O₃S₂): Sulfur-containing derivatives with monoclinic/triclinic systems, indicating structural flexibility differences compared to this compound.

Table 1: Comparative Data for Key Compounds

Functional and Application Differences

- This compound : Primarily used in research for isotopic labeling in NMR (deuterium’s sharp, distinct signals) and metabolic studies to track molecular pathways without significant interference from protonated analogs .

Biological Activity

N-Methyl-D3-caprolactam is a deuterated derivative of caprolactam, a cyclic amide widely utilized in industrial applications, particularly in the synthesis of nylon-6. This compound has garnered attention in research due to its unique isotopic labeling properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, metabolic pathways, and toxicity profiles.

This compound (CAS Number: 203645-60-7) features a methyl group attached to the nitrogen atom and three deuterium atoms, enhancing its utility in isotopic studies. The synthesis of this compound typically involves methods that ensure high purity suitable for research applications. These methods include:

- Deuteration of caprolactam using deuterated reagents.

- Purification techniques such as distillation or chromatography to isolate the desired compound.

Interaction Studies

Interaction studies involving this compound focus on its role in complex biological systems. The incorporation of deuterium aids in distinguishing between similar compounds during these studies, enhancing analytical precision. For instance:

- Enzyme Interaction : this compound may interact with various enzymes or biomolecules, providing insights into its therapeutic effects or toxicity profiles.

- Metabolic Tracking : The compound's isotopic nature allows for detailed tracking of its metabolism within biological systems, which is crucial for understanding its pharmacological effects.

Case Studies and Research Findings

Research findings related to this compound primarily draw from studies on caprolactam and similar compounds. Below are notable findings:

| Study Focus | Findings | Reference |

|---|---|---|

| Antibacterial Properties | Caprolactam exhibits antibacterial activity against various strains; implications for this compound's potential efficacy. | |

| Neurotoxicity | Caprolactam shows neurotoxic effects at high concentrations; highlights safety concerns for derivatives like this compound. | |

| Enzyme Interactions | Possible interactions with metabolic enzymes suggest potential therapeutic applications. |

Toxicity Profile

The toxicity profile of this compound remains under-explored compared to its non-deuterated counterpart. However, existing data on caprolactam indicates:

Q & A

Q. What are the standard synthetic routes for N-Methyl-D3-caprolactam, and how do reaction conditions influence deuterium incorporation efficiency?

this compound is typically synthesized via isotopic labeling techniques, such as deuterium exchange or deuterated precursor reactions. Key parameters include catalyst selection (e.g., TMSOTf in CCl₄ for analogous lactam syntheses), reaction temperature (optimized between 50–80°C), and solvent polarity to enhance isotopic incorporation . Purification via recrystallization or chromatography ensures >99 atom% D purity, as validated by mass spectrometry and NMR .

Q. Which spectroscopic techniques are most effective for characterizing deuterium labeling in this compound?

- ¹H NMR : Identifies residual protonated impurities by comparing integration ratios of deuterated vs. non-deuterated protons.

- ²H NMR : Directly quantifies deuterium enrichment and positional specificity.

- IR Spectroscopy : Confirms structural integrity through carbonyl (C=O) and N–H/D vibrational modes.

- Mass Spectrometry (MS) : Validates molecular weight and isotopic distribution (e.g., 99 atom% D in commercial samples) .

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis?

Follow NIH preclinical guidelines:

- Document catalyst stoichiometry, solvent purity, and reaction time/temperature gradients.

- Include internal standards (e.g., non-deuterated analogs) for spectroscopic calibration.

- Replicate experiments across ≥3 independent trials to assess variability .

Advanced Research Questions

Q. How can solvent systems and catalysts be optimized to improve yield in this compound synthesis?

Advanced optimization involves:

- Screening Lewis/Brønsted acid catalysts (e.g., TMSOTf vs. H₂SO₄) for deuterium exchange efficiency.

- Testing aprotic solvents (DMF, THF) to minimize proton back-exchange.

- Employing DoE (Design of Experiments) to model interactions between temperature, catalyst loading, and solvent polarity .

Q. What strategies resolve discrepancies between computational predictions and experimental NMR data for deuterated caprolactams?

- Benchmarking : Compare calculated chemical shifts (DFT or MD simulations) with experimental ¹H/¹³C NMR data from NIST reference standards .

- Error Analysis : Quantify solvent effects, conformational dynamics, and isotopic mass differences using sensitivity tests.

- Collaborative Validation : Cross-validate data with independent labs to isolate systematic vs. random errors .

Q. How do isotopic effects influence the reactivity of this compound in kinetic studies?

Deuterium incorporation alters reaction kinetics via:

- Primary Isotope Effects : Slower H/D abstraction rates in radical or acid-catalyzed reactions.

- Secondary Effects : Changes in steric/electronic environments affecting transition states. Monitor using kinetic isotope effect (KIE) experiments, comparing k_H/k_D ratios under identical conditions .

Q. What statistical methods are recommended for analyzing contradictory solubility data in deuterated caprolactam derivatives?

- Multivariate Regression : Correlate solubility with solvent polarity, temperature, and deuterium content.

- Principal Component Analysis (PCA) : Identify outliers or confounding variables (e.g., residual moisture).

- Robust Replication : Use standardized protocols (e.g., USP <911> for dissolution testing) to minimize inter-lab variability .

Methodological Best Practices

- Data Reporting : Adhere to preclinical checklists (NIH guidelines) for full transparency in experimental parameters and statistical thresholds .

- Instrument Calibration : Regularly validate NMR/MS equipment with certified reference materials (e.g., NIST Standard Reference Data) .

- Ethical Replication : Share raw datasets and synthesis protocols via repositories like Zenodo or Figshare to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.